![molecular formula C23H22ClN3O3 B14983962 N-({1-[3-(4-chlorophenoxy)propyl]benzimidazol-2-yl}methyl)-2-furyl-N-methylcar boxamide](/img/structure/B14983962.png)
N-({1-[3-(4-chlorophenoxy)propyl]benzimidazol-2-yl}methyl)-2-furyl-N-methylcar boxamide
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Overview
Description
N-({1-[3-(4-chlorophenoxy)propyl]benzimidazol-2-yl}methyl)-2-furyl-N-methylcarboxamide is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1-[3-(4-chlorophenoxy)propyl]benzimidazol-2-yl}methyl)-2-furyl-N-methylcarboxamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate, in an acidic medium.
Substitution Reactions: The benzimidazole core undergoes substitution reactions with 3-(4-chlorophenoxy)propyl bromide to introduce the 3-(4-chlorophenoxy)propyl group.
Coupling with Furyl and Methylcarboxamide Groups: The final step involves coupling the substituted benzimidazole with 2-furyl-N-methylcarboxamide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-({1-[3-(4-chlorophenoxy)propyl]benzimidazol-2-yl}methyl)-2-furyl-N-methylcarboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, and alcohols, often in the presence of a base.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted benzimidazole compounds .
Scientific Research Applications
N-({1-[3-(4-chlorophenoxy)propyl]benzimidazol-2-yl}methyl)-2-furyl-N-methylcarboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antiviral, anticancer, and antimicrobial agent.
Biological Research: It is used to investigate the interaction with biological targets, such as enzymes and receptors.
Industrial Applications: The compound is explored for its use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-({1-[3-(4-chlorophenoxy)propyl]benzimidazol-2-yl}methyl)-2-furyl-N-methylcarboxamide involves its interaction with specific molecular targets. The benzimidazole core allows the compound to bind to enzymes and receptors, inhibiting their activity. This interaction disrupts various biological pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure and diverse biological activities.
Thiabendazole: An anthelmintic benzimidazole derivative used to treat parasitic infections.
Albendazole: Another anthelmintic benzimidazole derivative with broad-spectrum activity.
Uniqueness
N-({1-[3-(4-chlorophenoxy)propyl]benzimidazol-2-yl}methyl)-2-furyl-N-methylcarboxamide is unique due to its complex structure, which allows for multiple interactions with biological targets. This complexity enhances its potential as a therapeutic agent with diverse applications in medicinal chemistry and biological research .
Properties
Molecular Formula |
C23H22ClN3O3 |
---|---|
Molecular Weight |
423.9 g/mol |
IUPAC Name |
N-[[1-[3-(4-chlorophenoxy)propyl]benzimidazol-2-yl]methyl]-N-methylfuran-2-carboxamide |
InChI |
InChI=1S/C23H22ClN3O3/c1-26(23(28)21-8-4-14-30-21)16-22-25-19-6-2-3-7-20(19)27(22)13-5-15-29-18-11-9-17(24)10-12-18/h2-4,6-12,14H,5,13,15-16H2,1H3 |
InChI Key |
KTKGUFOFDJOHGU-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=NC2=CC=CC=C2N1CCCOC3=CC=C(C=C3)Cl)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
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